Spermidine Spermidine Spermidine is a triamine that is the 1,5,10-triaza derivative of decane. It has a role as a fundamental metabolite, a geroprotector and an autophagy inducer. It is a triamine and a polyazaalkane. It is a conjugate base of a spermidine(3+).
Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Spermidine is a natural product found in Camellia sinensis, Pseudomonas hydrogenovora, and other organisms with data available.
Spermidine is a polyamine derived from putrescine that is involved in many biological processes, including the regulation of membrane potential, the inhibition of nitric oxide synthase (NOS) and the induction of autophagy.
Spermidine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Saccharomyces cerevisiae.
A polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Brand Name: Vulcanchem
CAS No.: 124-20-9
VCID: VC21115732
InChI: InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
SMILES: C(CCNCCCN)CN
Molecular Formula: C7H19N3
Molecular Weight: 145.25 g/mol

Spermidine

CAS No.: 124-20-9

Cat. No.: VC21115732

Molecular Formula: C7H19N3

Molecular Weight: 145.25 g/mol

* For research use only. Not for human or veterinary use.

Spermidine - 124-20-9

CAS No. 124-20-9
Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
IUPAC Name N'-(3-aminopropyl)butane-1,4-diamine
Standard InChI InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Standard InChI Key ATHGHQPFGPMSJY-UHFFFAOYSA-N
SMILES C(CCNCCCN)CN
Canonical SMILES C(CCNCCCN)CN
Appearance Assay:≥98%A neat oil
Boiling Point 129 °C at 1.40E+01 mm Hg
Melting Point < 25 °C

Chemical Structure and Properties

Spermidine is an aliphatic polyamine with the chemical formula C₇H₁₉N₃. Its molecular structure features three amine groups - two primary and one secondary - which are positively charged at physiological pH. This unique polyamine structure enables spermidine to interact with various negatively charged cellular components, particularly nucleic acids and proteins .

The biological activity of spermidine is directly related to its structural characteristics. The number of positively charged amino groups is a key determinant of its interaction potential with cellular ions and molecules. Compared to other polyamines, spermidine occupies a middle position in terms of charge density and reactivity. While putrescine has two amino groups (lower activity), spermine contains four amino groups (higher activity) .

PropertyPutrescineSpermidineSpermine
Chemical FormulaC₄H₁₂N₂C₇H₁₉N₃C₁₀H₂₆N₄
Number of Amino Groups234
Relative Positive ChargeLowModerateHigh
Cellular Interaction PotentialLowModerateHigh
Primary Biological FunctionsPrecursor to other polyaminesCell cycle regulation, Autophagy induction, Memory enhancementDNA stabilization, Cell growth regulation
Synthesis PathwayFrom ornithine via ODCFrom putrescine via SPDSFrom spermidine via spermine synthase

Biochemically, spermidine is synthesized from putrescine through the action of spermidine synthase (SPDS). It can further serve as a precursor to other polyamines, such as spermine and its structural isomer thermospermine, through additional enzymatic reactions .

Biological Functions

Cellular Functions

Spermidine serves multiple essential functions at the cellular level. It synchronizes various biological processes, including the regulation of ion channels and transporters such as Ca²⁺, Na⁺, K⁺-ATPase, thereby maintaining membrane potential and controlling intracellular pH and volume . This polyamine also regulates calcium influx via glutamatergic N-methyl-D-aspartate receptors (NMDA receptors), which has been associated with nitric oxide synthase activation and subsequent signaling cascades .

At the molecular level, spermidine plays pivotal roles in nucleic acid and protein synthesis. It contributes to DNA binding, transcription, RNA splicing, and translation through the maturation of translation initiation factor 5A (eIF5A) . These interactions are critical for normal cellular function and proliferation.

Cell proliferation and differentiation are significantly influenced by spermidine levels. Research has demonstrated that spermidine plays a causative role in modulating the cell cycle, with even small amounts being sufficient to sustain normal cell cycles . Studies have shown that the absence of spermidine can cause growth cessation at the G1 phase by affecting the expression of cell cycle regulators . Furthermore, spermidine enhances the proportion of S phase cells and maintains mitochondrial membrane potential, thereby improving cellular viability and preventing premature senescence .

Role in Aging and Longevity

Spermidine has been identified as a longevity agent in mammals through various mechanisms of action . The primary molecular mechanism through which spermidine promotes longevity is autophagy - the cellular process of self-cleaning and recycling damaged components . Spermidine has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of Raf, or possibly by inhibiting cytosolic autophagy-related protein acetylation by EP300, thereby increasing acetylation of tubulin .

Beyond autophagy, spermidine exhibits other anti-aging effects through inflammation reduction, lipid metabolism regulation, and control of cell growth, proliferation, and death . Elevated spermidine levels have been associated with improved functions of "old" B cells, which might reverse immune aging . Studies have also demonstrated that spermidine inhibits high glucose and neurotoxicity-induced senescence through upregulation of cannabinoid receptor type 1 expression .

Research has shown that suppressed p21 and p16 expression levels and reduced senescence-associated β-galactosidase staining indicate that spermidine improved bleomycin-stimulated premature cell senescence . These findings collectively suggest that spermidine could function as an effective anti-aging compound by targeting multiple cellular pathways involved in the aging process.

Neurological Functions

Scientific research has indicated potential benefits of spermidine for cognitive health, particularly in older adults experiencing subjective cognitive decline (SCD) . Initial studies have shown promising results, with a 3-month phase IIa trial demonstrating high compliance, tolerance, and safety profiles, as well as preliminary efficacy of spermidine-rich plant extract, including a moderate enhancement of memory performance measured using the mnemonic similarity task .

Metabolism and Regulation

Spermidine metabolism is tightly regulated within cells through complex biosynthetic and catabolic pathways. The biosynthesis of spermidine begins with the amino acid ornithine, which is converted to putrescine by ornithine decarboxylase. Putrescine is then transformed into spermidine through the action of spermidine synthase, which adds an aminopropyl group derived from decarboxylated S-adenosylmethionine .

The catabolism of spermidine involves several enzymes, including spermine oxidase (SMO), monoamine oxidase (MAO), copper amine oxidase (CuAOs), and polyamine oxidases (PAO) . These enzymes convert spermidine and related polyamines into metabolites that play roles in various biological processes, including apoptosis and cellular signaling .

Genetic regulation of polyamine metabolism, including spermidine, has been studied through genome-wide association studies (GWAS). Research has examined the genetic basis of the spermidine/spermine ratio as a proxy for spermine oxidase activity, which plays a role in polyamine metabolism and potentially cancer risk . These studies have identified specific genetic variants associated with altered polyamine metabolism, providing insights into individual differences in polyamine levels and their potential health implications.

Clinical Applications

Cognitive Health

One of the most promising clinical applications of spermidine is in cognitive health, particularly for older adults at risk of cognitive decline. The SmartAge trial, a monocentric, randomized, double-blind, placebo-controlled phase IIb trial, aims to determine whether spermidine supplementation has a positive impact on memory performance in older individuals with subjective cognitive decline .

StudyTypePopulationDurationKey FindingsReference
SmartAgePhase IIb RCT100 older adults with SCD12 months intervention + 6 months follow-upOngoing; designed to assess impact on memory performance and biomarkers
SmartAge PilotPhase IIa30 older adults with SCD3 monthsDemonstrated high compliance, safety, and preliminary efficacy with moderate enhancement of memory performance
Polyamine-enriched Diet StudyDietary InterventionHealthy middle-aged men2 monthsIncreased blood spermidine levels following supplementation

The SmartAge trial involves 12 months of intervention with spermidine-based nutritional supplementation compared with placebo intake, followed by a 6-month follow-up period without further supplementation . The primary outcome is the change in memory performance between baseline and post-intervention visits, with secondary outcomes including changes in neurocognitive, behavioral, and physiological parameters, including blood and neuroimaging biomarkers .

This trial represents a significant step toward establishing nutrition intervention in the prevention of Alzheimer's disease and other forms of dementia. By targeting individuals with subjective cognitive decline, who are at increased risk for objective cognitive decline and progression to dementia, the research aims to provide evidence for early intervention strategies .

Anti-Aging Applications

Given its role in promoting autophagy and extending lifespan in various model organisms, spermidine has significant potential as an anti-aging intervention. Research has shown that spermidine levels decline with age, and restoration of these levels through supplementation may help mitigate age-related changes .

Spermidine's effects on cellular senescence make it a promising candidate for interventions targeting age-related diseases. Studies have demonstrated that spermidine can inhibit premature cell senescence induced by various stressors, which may have implications for conditions characterized by accelerated aging .

The anti-aging potential of spermidine extends beyond cellular effects to systemic benefits, including improved immune function, reduced inflammation, and enhanced metabolic health . These wide-ranging effects make spermidine particularly interesting as a potential intervention for age-related conditions that affect multiple organ systems.

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